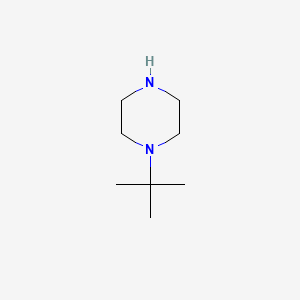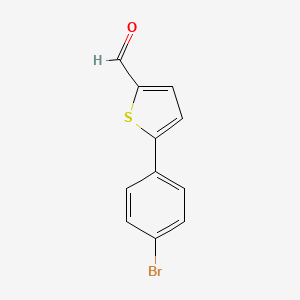
5-(4-Bromophenyl)thiophene-2-carbaldehyde
説明
The compound "5-(4-Bromophenyl)thiophene-2-carbaldehyde" is a brominated thiophene derivative, which is a class of compounds known for their interesting photophysical properties and potential applications in organic electronics and photovoltaics. The presence of the bromophenyl group suggests potential reactivity for further functionalization, and the aldehyde group could be a site for various chemical reactions, such as condensation or reduction.
Synthesis Analysis
The synthesis of related thiophene derivatives often involves multi-step reactions with careful control of reaction conditions to achieve regioselectivity. For instance, the synthesis of "5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde" was achieved through a chemo- and regioselective Br/Li exchange reaction, indicating the importance of halogen-lithium exchange reactions in the synthesis of thiophene derivatives . Similarly, the synthesis of "1,4-di(5’-carbaldehyde-thiophen-2’-yl)-2,5-dioctyloxy-benzene" involved a palladium-catalyzed Stille coupling, showcasing the use of cross-coupling reactions in constructing complex thiophene-based molecules .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated using techniques such as X-ray diffraction, NMR, IR, and elemental analysis. For example, the structure of "3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde" was determined using X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and are essential for confirming the identity of synthesized compounds.
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. Photochemical synthesis is one such reaction, where irradiation in the presence of a solvent can lead to the formation of phenyl derivatives, as seen in the synthesis of phenyl-2-thienyl derivatives . The Vilsmeier formylation is another reaction used to prepare heterocyclic 2-carbaldehydes, which is a key step in the synthesis of various substituted furan- and thiophen-2-carbaldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solvatochromic behavior, photoluminescence, and reactivity, are influenced by their molecular structure. The solvatochromic and photoluminescence properties of "3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde" were studied, showing variations in extinction coefficients and quantum yield in different solvents . The absorption and emission peaks of "1,4-di(5’-carbaldehyde-thiophen-2’-yl)-2,5-dioctyloxy-benzene" correspond to π-π transitions, which are important for understanding the electronic properties of these compounds .
科学的研究の応用
5-(4-Bromophenyl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C11H7BrOS . Thiophene derivatives, such as this compound, have a variety of properties and applications in different scientific fields .
-
Scientific Field: Medicinal Chemistry
- Thiophene-based analogs are of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- The methods of application or experimental procedures involve the synthesis of thiophene derivatives by heterocyclization of various substrates .
- The outcomes of these applications are the development of compounds with various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
-
Scientific Field: Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- The methods of application or experimental procedures involve the use of thiophene-mediated molecules in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
- The outcomes of these applications are the development of advanced materials with improved properties .
-
Scientific Field: Organic Synthesis
- This compound can be used as a reagent in the synthesis of various organic compounds . The methods of application or experimental procedures involve the use of this compound in various organic reactions .
- The outcomes of these applications are the synthesis of new organic compounds with potential applications in various fields .
-
Scientific Field: Biological Research
- “5-(4-Bromophenyl)thiophene-2-carbaldehyde” could potentially be used in the synthesis of 6-O-arylpropargyl diazalides, which has activity against Streptococcus pneumoniae .
- The methods of application or experimental procedures involve the use of this compound in the synthesis of 6-O-arylpropargyl diazalides .
- The outcomes of these applications are the development of compounds with antimicrobial activity .
-
Scientific Field: Radiolabeling
- “5-(4-Bromophenyl)thiophene-2-carbaldehyde” could potentially be used to prepare 5-[18F]fluoro-2-2-thiophene carboxaldehyde .
- The methods of application or experimental procedures involve the use of this compound in the synthesis of radiolabeled compounds .
- The outcomes of these applications are the development of radiolabeled compounds for use in various research applications .
- Scientific Field: Chemical Synthesis
- This compound can be used as a reagent in the synthesis of various organic compounds . The methods of application or experimental procedures involve the use of this compound in various organic reactions .
- The outcomes of these applications are the synthesis of new organic compounds with potential applications in various fields .
Safety And Hazards
特性
IUPAC Name |
5-(4-bromophenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrOS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRFAVKXDXDKBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393819 | |
| Record name | 5-(4-bromophenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)thiophene-2-carbaldehyde | |
CAS RN |
38401-70-6 | |
| Record name | 5-(4-bromophenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-bromophenyl)thiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)
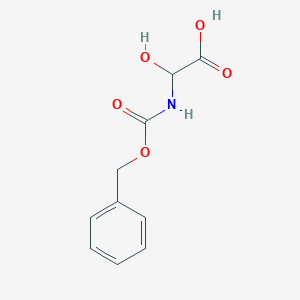
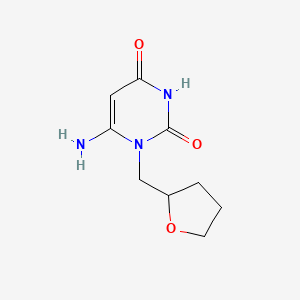

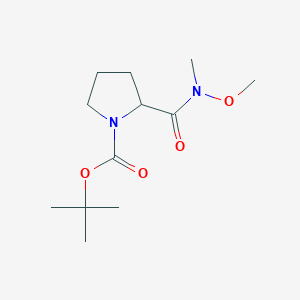


![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)
![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)

![3-[(5-Bromopyrimidin-2-yl)oxy]aniline](/img/structure/B1273474.png)
